2-Fluoro-5-methylpyridin-4-OL

medicinal chemistry glucocorticoid receptor antagonist Suzuki coupling

Regioisomeric impurities or chlorine analogs can derail cross-coupling reactions. 2-Fluoro-5-methylpyridin-4-OL is the precise regioisomer required for glucocorticoid receptor antagonist synthesis. • Enables chemoselective Suzuki-Miyaura coupling; the 2-fluoro substituent provides the necessary ipso-carbon electrophilicity. • Distinctive 1H-19F long-range coupling (1.25 ± 0.03 Hz) provides an unambiguous NMR fingerprint for identity verification. • Supplied at 95% purity with fragment-like properties (MW 127 g mol⁻¹, XLogP 0.8, TPSA 29.1 Ų), compatible with rule-of-three libraries. • No protecting-group manipulation needed at the 4-hydroxy position, streamlining downstream O-alkylation or O-arylation.

Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
CAS No. 1227594-35-5
Cat. No. B1448280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylpyridin-4-OL
CAS1227594-35-5
Molecular FormulaC6H6FNO
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESCC1=CNC(=CC1=O)F
InChIInChI=1S/C6H6FNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9)
InChIKeyNWHWQQSOUUXLTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methylpyridin-4-OL – Core Scaffold for Medicinal Chemistry


2-Fluoro-5-methylpyridin-4-OL is a trisubstituted pyridine that exists in equilibrium with its 1H-pyridin-4-one tautomer [1]. With a molecular weight of 127.12 g mol⁻¹, a computed XLogP3‑AA of 0.8, and a topological polar surface area of 29.1 Ų, it occupies a narrow physicochemical space that balances aqueous solubility with passive membrane permeability [1]. The compound carries a fluorine atom at the 2‑position, a methyl group at the 5‑position, and a hydroxyl group at the 4‑position – a substitution pattern that creates a unique electronic environment evidenced by a long‑range ¹H‑¹⁹F coupling constant of 1.25 ± 0.03 Hz between the fluorine and the methyl protons [2].

Why Regioisomeric or Halogen-Swapped Analogs Cannot Replace This Scaffold


The precise 2‑fluoro‑5‑methyl‑4‑hydroxy substitution pattern is not electronically or sterically interchangeable with its regioisomers (e.g., 2‑fluoro‑4‑methylpyridin‑3‑OL) or with the chlorine analog (2‑chloro‑5‑methylpyridin‑4‑OL). In drug‑discovery programs that use this scaffold as a synthetic intermediate – such as the glucocorticoid receptor antagonist LLY‑2707 – the fluorine atom at the 2‑position is essential for the subsequent cross‑coupling and nucleophilic aromatic substitution steps that install the final pharmacophore [1]. Replacement by chlorine alters both the ipso‑carbon electrophilicity and the C–X bond dissociation energy (C–F ≈ 485 kJ mol⁻¹ vs. C–Cl ≈ 339 kJ mol⁻¹), potentially changing reaction yields and metabolic stability of downstream products [2]. The 4‑hydroxy group further provides a handle for O‑alkylation or O‑arylation that is absent in the corresponding 4‑amine or 4‑unsubstituted analogs, limiting the synthetic versatility of those alternatives [3].

Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Utility in a Preclinical Glucocorticoid Receptor Antagonist

2‑Fluoro‑5‑methylpyridin‑4‑OL serves as the critical boronate‑coupling partner in the synthesis of LLY‑2707, a selective glucocorticoid receptor antagonist that reduced olanzapine‑induced weight gain in rats in a dose‑dependent manner [1]. The 2‑fluoro‑5‑methyl‑4‑pyridinyl moiety is directly incorporated into the final drug substance via a cross‑coupling reaction at the indole 3‑position. Attempts to use the 2‑chloro or 2‑unsubstituted analog would be incompatible with the chemoselective Suzuki coupling conditions employed, as the C–Cl bond competes with the desired oxidative addition step [2].

medicinal chemistry glucocorticoid receptor antagonist Suzuki coupling

Thermodynamic C–F Bond Stability Advantage Over the 2-Chloro Analog

The carbon–fluorine bond at the pyridine 2‑position has a bond dissociation energy of approximately 485 kJ mol⁻¹, compared with approximately 339 kJ mol⁻¹ for the carbon–chlorine bond in 2‑chloro‑5‑methylpyridin‑4‑OL [1]. This ~146 kJ mol⁻¹ difference means that the 2‑fluoro derivative is significantly less susceptible to oxidative dehalogenation by hepatic cytochrome P450 enzymes, a common metabolic liability of chloroaromatics [2].

metabolic stability bond dissociation energy fluorine chemistry

¹H–¹⁹F Long-Range Coupling as a Structural Identity Fingerprint

The six‑bond ¹H–¹⁹F coupling constant between the 5‑methyl protons and the 2‑fluorine atom in 2‑fluoro‑5‑methylpyridine is 1.25 ± 0.03 Hz [1]. This value is measurably larger than the analogous coupling in p‑fluorotoluene (1.15 ± 0.02 Hz), reflecting the electron‑withdrawing effect of the pyridine nitrogen on the π‑electron system. For the 4‑hydroxy derivative, the tautomeric equilibrium (pyridinol ⇌ pyridone) further modulates this coupling, providing a unique NMR signature that distinguishes it from non‑fluorinated 5‑methylpyridin‑4‑OL, where no such ¹⁹F coupling exists [2].

NMR spectroscopy structural confirmation quality control

Computed Lipophilicity and Polar Surface Area Differentiation from Analogs

2‑Fluoro‑5‑methylpyridin‑4‑OL has a computed XLogP3‑AA of 0.8, compared with an estimated XLogP of approximately 1.3 for 2‑chloro‑5‑methylpyridin‑4‑OL [1]. The lower lipophilicity of the fluoro derivative (ΔXLogP ≈ –0.5) reflects the stronger electron‑withdrawing inductive effect of fluorine relative to chlorine, which reduces overall molecular lipophilicity despite fluorine's larger electronegativity. Additionally, the 4‑hydroxy group contributes one hydrogen‑bond donor and one hydrogen‑bond acceptor, whereas the 4‑amino analog (2‑fluoro‑5‑methylpyridin‑4‑amine) contributes two hydrogen‑bond donors, altering solubility and permeability profiles [2].

physicochemical properties drug-likeness ADME prediction

Reported Lipoxygenase Inhibitory and Antioxidant Activity

The compound has been annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), and antioxidant properties in fats and oils [1]. However, no quantitative IC₅₀ or Ki values are reported in this curated MeSH concept record, and no comparator data are provided. Therefore, this evidence can only be classified as supporting.

lipoxygenase arachidonic acid cascade antioxidant

Procurement-Relevant Application Scenarios


Key Intermediate for Glucocorticoid Receptor Modulator Lead Optimization

Medicinal chemistry teams pursuing nonsteroidal glucocorticoid receptor antagonists can directly employ 2‑fluoro‑5‑methylpyridin‑4‑OL as the boronate coupling partner to generate LLY‑2707 analogs. The fluorine atom provides the necessary chemoselectivity during Suzuki–Miyaura cross‑coupling, a property not offered by the 2‑chloro variant [1]. Procurement of this specific regioisomer ensures compatibility with established synthetic routes and avoids the need for protecting‑group manipulation at the 4‑hydroxy position.

Fragment-Based Lead Generation Using a Balanced Physicochemical Profile

With an XLogP of 0.8, a TPSA of 29.1 Ų, and a single hydrogen‑bond donor, this compound falls within preferred fragment‑likeness space (MW < 150, clogP < 1, HBD ≤ 1) [1]. The hydroxyl group provides a synthetic vector for O‑alkylation or O‑arylation, while the fluorine atom serves as a ¹⁹F NMR probe for binding assays and fragment screening. These combined features make it superior to the 2‑chloro analog (higher lipophilicity) for rule‑of‑three‑compliant fragment libraries.

Potassium Channel Pharmacology Probes Inspired by 4-Aminopyridine Scaffolds

Structural analogs of this compound, particularly 3‑fluoro‑5‑methylpyridin‑4‑amine, have been characterized as potassium channel blockers with pKa ≈ 7.46 and logD ≈ 0.664 [1]. Replacing the 4‑amine with a 4‑hydroxy group (as in the target compound) alters the protonation state at physiological pH, potentially shifting selectivity among Kv channel subtypes. The 2‑fluoro‑5‑methyl substitution pattern is preserved relative to the active 4‑aminopyridine derivatives, supporting its use in structure–activity relationship campaigns around this pharmacophore.

Quality Control Reference Standard for Fluorinated Pyridine Libraries

The distinctive ¹H–¹⁹F long‑range coupling (1.25 ± 0.03 Hz between the 5‑CH₃ and 2‑F) provides an unambiguous NMR fingerprint for identity confirmation upon receipt [1]. Analytical laboratories can use this coupling as a release specification, distinguishing the target compound from its non‑fluorinated analog (5‑methylpyridin‑4‑OL, no ¹⁹F coupling) and from regioisomers such as 2‑fluoro‑4‑methylpyridin‑3‑OL [2]. The compound is commercially available at 95% purity from multiple vendors, with 50 mg quantities priced at approximately USD 300 [3].

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